4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile
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Overview
Description
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Preparation Methods
The synthesis of 4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile involves multiple steps. One common method includes the acetylation of specific carbohydrate derivatives. For instance, the epoxidation of methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside can yield various adducts depending on the reaction conditions
Chemical Reactions Analysis
4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield various products.
Reduction: Reduction reactions can modify the nitrile group, potentially forming amines or other derivatives.
Substitution: Substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.
Common reagents used in these reactions include neutral permanganate for hydroxylation and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound’s derivatives can be used to study biological pathways and enzyme interactions.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile can be compared with similar compounds such as:
Methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranoside: Similar in structure but differs in the position and type of functional groups.
Tri-O-acetyl-D-glucal: Another acetylated carbohydrate derivative with different reactivity and applications.
3,4-Di-O-acetyl-1,5-anhydro-2,6-dideoxy-L-arabino-hex-1-enitol: Similar in acetylation but differs in the sugar backbone and functional groups.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical reactions and applications.
Properties
IUPAC Name |
[(3R,4S)-4-acetyloxy-6-cyano-3,4-dihydro-2H-pyran-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)15-9-3-8(4-11)14-5-10(9)16-7(2)13/h3,9-10H,5H2,1-2H3/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXDTKJIUISDND-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(=CC1OC(=O)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC(=C[C@@H]1OC(=O)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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